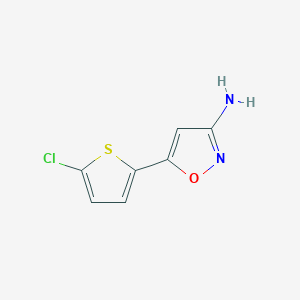
5-(5-Chlorothiophen-2-yl)isoxazol-3-amine
Übersicht
Beschreibung
5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is a chemical compound with the CAS Number: 1267318-33-1 . It has a molecular weight of 201.66 . The IUPAC name for this compound is 5-(5-chloro-1H-1lambda3-thiophen-2-yl)isoxazol-3-amine .
Molecular Structure Analysis
The InChI code for 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is 1S/C7H6ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3,12H, (H2,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored at temperatures between 28 C . The physical form of the compound is described as an off-white solid .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Isoxazolyl- and Isothiazolylcarbamides Synthesis : A study by Potkin et al. (2014) investigated the synthesis of compounds similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, finding that some derivatives show high antitumor activity and can enhance the effect of cytostatic drugs.
Apoptosis Induction in Cancer Treatment
- Apoptosis Inducers and Anticancer Agents : Zhang et al. (2005) identified derivatives of 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine as novel apoptosis inducers with activity against several breast and colorectal cancer cell lines. This research suggests its potential as an anticancer agent (Zhang et al., 2005).
Chemical Reactions and Synthesis
- Amination of Isoxazol Derivatives : Gornbstaev et al. (1980) studied the reactivity of isoxazol derivatives, including those similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, in amination reactions. This research contributes to understanding the chemical behavior and potential applications of these compounds (Gornbstaev et al., 1980).
Synthesis of Novel Derivatives
- Novel Thioxothiazolidin-4-one Derivatives Synthesis : Chandrappa et al. (2010) synthesized novel derivatives by coupling different amines with compounds similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, finding potential for anticancer therapy (Chandrappa et al., 2010).
Reactivity in Synthesis
- Reactivity in Synthesis of Isoxazoles : Research by Vernin et al. (1976) explored the reactivity of compounds like 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine in the synthesis of 5-aryl- and 5-heteroaryl-isoxazoles, contributing to the understanding of their chemical behavior (Vernin et al., 1976).
Bioactivation and Reactive Metabolite Formation
- Reactive Metabolite Formation : Bylund et al. (2012) described a mechanism of bioactivation leading to reactive metabolite formation from phenyl methyl-isoxazole derivatives, providing insights into the reactivity of these compounds (Bylund et al., 2012).
Catalysis in Organic Synthesis
- Catalytic Synthesis of Pyrrole Derivatives : Cao et al. (2019) reported a catalytic synthesis method involving unprotected isoxazol-5-amines, similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, for producing pyrrole derivatives, showcasing its application in organic synthesis (Cao et al., 2019).
Antimicrobial Activity
- Antimicrobial Activity of Azo Dyes : Banpurkar et al. (2018) synthesized azo dyes using compounds related to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine and found them to exhibit antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Banpurkar et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRFZWPCZSEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)isoxazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



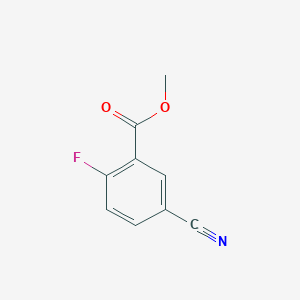
![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)
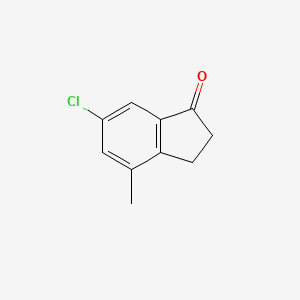
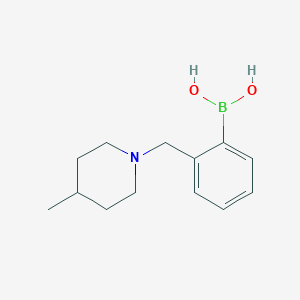
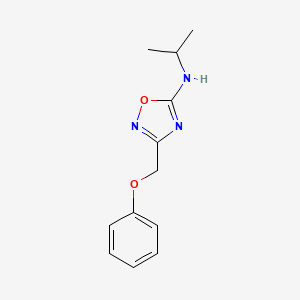
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
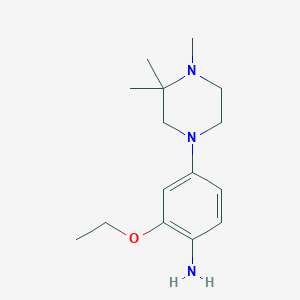
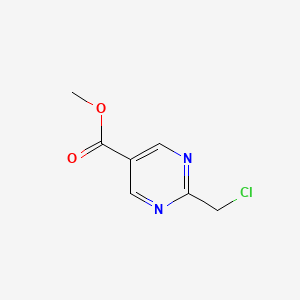
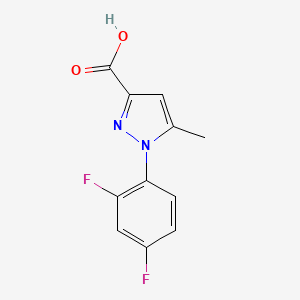
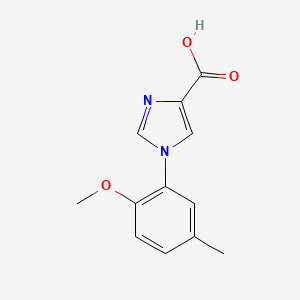
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
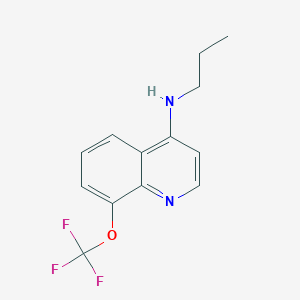
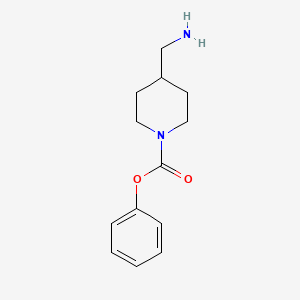
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)